molecular formula C21H18N6OS B2924692 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 941906-04-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2924692
CAS No.: 941906-04-3
M. Wt: 402.48
InChI Key: HYWBWFCVAQZELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic chemical compound of significant interest in early-stage pharmacological research. This molecule features a unique hybrid structure, combining a 3,4-dihydroquinoline moiety with a 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine system linked via a thioether ketone bridge. The presence of these distinct pharmacophores suggests potential for diverse biological activity. The 3,4-dihydroquinoline scaffold is a recognized structural motif in medicinal chemistry, found in compounds with a range of biological properties. Furthermore, the [1,2,3]triazolo[4,5-d]pyrimidine core is a nitrogen-rich heterocyclic system known to be a bioisostere for purines. This makes it a key structure in the development of modulators for various enzyme families, particularly protein kinases. Public patent literature indicates that compounds based on the triazolopyrimidine structure have been investigated as modulators of c-Met protein kinase activity, a prominent target in oncology research . The specific molecular architecture of this compound makes it a valuable chemical tool for researchers exploring enzyme inhibition, signal transduction pathways, and structure-activity relationships (SAR) in drug discovery. This product is provided for research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c28-18(26-12-6-8-15-7-4-5-11-17(15)26)13-29-21-19-20(22-14-23-21)27(25-24-19)16-9-2-1-3-10-16/h1-5,7,9-11,14H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWBWFCVAQZELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a novel synthetic derivative that combines the structural features of quinoline and triazolopyrimidine frameworks. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C21H22N4OS
  • Molecular Weight : 378.49 g/mol
  • CAS Number : 485334-20-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinoline moieties. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives with similar structures have been reported to suppress ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells .

Case Study :
In a study evaluating various triazolo[4,5-d]pyrimidine derivatives, compounds exhibited IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating significant cytotoxic effects . The specific activity of our compound should be investigated further to establish its efficacy.

Antimicrobial Activity

The thioether linkage present in this compound may enhance its antimicrobial properties. Compounds with similar structures have demonstrated antibacterial activity against a range of pathogens. For example, benzothioate derivatives have shown effective antibacterial action compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Benzothioate derivativeBacterial32 µg/mL
Triazole derivativeFungal16 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The quinoline structure is known for its ability to intercalate DNA and inhibit topoisomerases, while the triazole moiety can disrupt fungal cell membranes or inhibit fungal enzymes .

Safety and Toxicity

Preliminary toxicity assessments are essential for determining the safety profile of this compound. The presence of both quinoline and triazole structures suggests a need for careful evaluation due to potential side effects associated with these classes of compounds. Studies on related compounds indicate variable toxicity profiles depending on the substituents on the core structure .

Comparison with Similar Compounds

(a) Piperazinyl-Triazolo-Pyrimidine Derivatives ()

The compound 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone (C₂₄H₂₅N₇O₃, MW 459.51) replaces the dihydroquinoline with a piperazine ring.

(b) Thieno-Fused Bicyclic Derivatives ()

Compounds like 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one incorporate a thieno-pyridinone core. The fused thiophene ring introduces planarity, enhancing π-π stacking with aromatic residues in enzyme active sites. However, the absence of a dihydroquinoline moiety may limit interactions with hydrophobic pockets .

Analogues with Varied Substituents

(a) Methoxyphenyl-Triazolo-Pyrimidine Derivative ()

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (C₂₂H₂₀N₆O₂S, MW 432.5) substitutes the phenyl group with a 3-methoxyphenyl.

(b) Amino-Functionalized Dihydroquinoline Derivatives ()

Compounds 24–27 feature amino or fluoro substituents on the dihydroquinoline ring. For example, 6-amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) demonstrates how electron-withdrawing fluorine and basic dimethylamino groups modulate solubility and bioavailability. The amino group in 24 and 25 enables hydrogen bonding, critical for target engagement .

Thiazolo-Pyrimidine Analogues ()

Compounds like 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one replace the triazolo-pyrimidine with a thiazolo-pyrimidine. The thioxo group increases acidity (pKa ~8–9), enabling pH-dependent solubility. However, the thiazole ring’s reduced aromaticity may weaken π-stacking compared to triazolo systems .

Comparative Data Table

Compound Class/Structure Molecular Formula Key Features Synthesis Yield (%) Notable Properties
Target Compound C₂₂H₁₉N₆OS Dihydroquinoline + phenyl-triazolo-pyrimidine + thioether linker Not reported High lipophilicity, kinase inhibition potential
Piperazinyl-Triazolo-Pyrimidine () C₂₄H₂₅N₇O₃ Piperazine + ethoxyphenyl-triazolo-pyrimidine + phenoxyethanone Not reported Enhanced solubility, reduced CNS penetration
Methoxyphenyl Analog () C₂₂H₂₀N₆O₂S 3-Methoxyphenyl-triazolo-pyrimidine + dihydroquinoline Not reported Improved electron density for target binding
Thieno-Fused Bicyclic () Varies Thieno-pyridinone + triazolo-pyrimidine 43–72% Planar structure for π-π interactions
Amino-Dihydroquinoline () C₁₄H₂₁N₃O 6-Amino/8-fluoro-dihydroquinoline + dimethyl/diethylaminoethyl 43.7–72.9% Hydrogen bonding capacity, moderate solubility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is undescribed in the evidence, but analogues like those in show yields of 43–73% using hydrogenation and nucleophilic substitution, suggesting feasible routes .
  • Biological Relevance: Triazolo-pyrimidines () are implicated in kinase inhibition, while thiazolo-pyrimidines () may target thymidylate synthase. The dihydroquinoline moiety’s rigidity could reduce off-target effects compared to flexible piperazine derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) on the triazolo-pyrimidine enhance affinity for polar active sites .
    • Thioether linkers improve metabolic stability over ester or amine linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.